molecular formula C24H26N2O3 B2366352 5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898418-22-9

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

Cat. No.: B2366352
CAS No.: 898418-22-9
M. Wt: 390.483
InChI Key: HFVFHZBNYAWYNZ-UHFFFAOYSA-N
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Description

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one is a complex organic compound that features a pyranone ring substituted with a 3-methylphenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methylphenol with a suitable pyranone precursor under controlled conditions. This is followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s activity and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research, aiming to elucidate its pharmacological potential.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the phenylpiperazine moiety and exhibits similar pharmacological properties.

    4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their biological activities.

Uniqueness

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-19-6-5-7-20(14-19)17-29-24-18-28-22(15-23(24)27)16-25-10-12-26(13-11-25)21-8-3-2-4-9-21/h2-9,14-15,18H,10-13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFHZBNYAWYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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